molecular formula C11H13ClF3NO2 B13530168 Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride

Cat. No.: B13530168
M. Wt: 283.67 g/mol
InChI Key: RMWXOFIJWREYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
  • 2-Methyl-3-(trifluoromethyl)aniline
  • Methyl2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

Uniqueness

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-6-3-4-7(9(15)10(16)17-2)5-8(6)11(12,13)14;/h3-5,9H,15H2,1-2H3;1H

InChI Key

RMWXOFIJWREYIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)OC)N)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.